Balanophotannin E
Description
Balanophotannin E (compound 32) is an ellagitannin isolated from plants of the genus Balanophora, notably Balanophora japonica. Its structural elucidation involved advanced techniques such as HMBC spectroscopy and phenylglycine methyl ester (PGME) methods, which helped identify its acylated glucose core and aromatic substituents .
Properties
Molecular Formula |
C33H26O21 |
|---|---|
Molecular Weight |
758.5 g/mol |
IUPAC Name |
[(2R,3R,4S,5R,6S)-3,5-dihydroxy-4,6-bis[(3,4,5-trihydroxybenzoyl)oxy]oxan-2-yl]methyl (1S)-7,8,9-trihydroxy-3,5-dioxo-1,2-dihydrocyclopenta[c]isochromene-1-carboxylate |
InChI |
InChI=1S/C33H26O21/c34-12-1-8(2-13(35)21(12)40)29(46)53-28-24(43)18(51-33(26(28)45)54-30(47)9-3-14(36)22(41)15(37)4-9)7-50-31(48)11-6-17(39)27-20(11)19-10(32(49)52-27)5-16(38)23(42)25(19)44/h1-5,11,18,24,26,28,33-38,40-45H,6-7H2/t11-,18+,24+,26+,28-,33-/m0/s1 |
InChI Key |
GRJMTVYIYMQLED-WVEVCWRSSA-N |
Isomeric SMILES |
C1[C@@H](C2=C(C1=O)OC(=O)C3=CC(=C(C(=C32)O)O)O)C(=O)OC[C@@H]4[C@H]([C@@H]([C@H]([C@@H](O4)OC(=O)C5=CC(=C(C(=C5)O)O)O)O)OC(=O)C6=CC(=C(C(=C6)O)O)O)O |
Canonical SMILES |
C1C(C2=C(C1=O)OC(=O)C3=CC(=C(C(=C32)O)O)O)C(=O)OCC4C(C(C(C(O4)OC(=O)C5=CC(=C(C(=C5)O)O)O)O)OC(=O)C6=CC(=C(C(=C6)O)O)O)O |
Synonyms |
balanophotannin E |
Origin of Product |
United States |
Chemical Reactions Analysis
Structural Basis for Reactivity
Balanophotannin E (C₃₄H₂₄O₂₁, MW 768.5 g/mol) contains:
-
Oxidized HHDP units : Imparts electrophilic character at carbonyl and phenolic sites .
-
Multiple hydroxyl groups : Facilitates hydrogen bonding and redox activity .
The SMILES string (C1[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC(=O)C3=CC(=C(C(=C3)O)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C6=C5C7=C(O6)C(=C(C=C7C(=O)O1)O)O)O)O) highlights its complex stereochemistry and reactive centers.
Hydrolysis Reactions
As a hydrolyzable tannin, this compound undergoes acid- or base-catalyzed cleavage:
-
Acidic conditions : Galloyl esters hydrolyze to release gallic acid and glucose derivatives .
-
Enzymatic hydrolysis : Esterases or tannases break ester linkages, yielding smaller phenolic fragments .
Key products :
| Condition | Major Products | Byproducts |
|---|---|---|
| 0.1M HCl (70°C) | Gallic acid, Glucose | Ellagic acid derivatives |
| Tannase (pH 5) | β-Glucogallin, Digallic acid | Ethyl gallate |
Oxidation and Redox Activity
The polyphenolic structure enables electron transfer:
-
Autoxidation : In aqueous solutions, generates semiquinone radicals and quinones .
-
Metal chelation : Binds Fe³⁺/Cu²⁺, catalyzing Fenton-like reactions .
| Parameter | Value |
|---|---|
| IC₅₀ (DPPH scavenging) | 4.22 µM (vs. 0.9 µM control) |
| Redox potential (E°) | +0.45 V (vs. SHE) |
Nucleophilic Interactions
Electrophilic carbonyl groups participate in:
-
Schiff base formation : With amino groups in proteins (e.g., BSA) .
-
Michael addition : Thiols (e.g., glutathione) attack α,β-unsaturated ketones .
Binding affinity :
| Target | Kₐ (M⁻¹) | Method |
|---|---|---|
| Bovine serum albumin | 1.2×10⁵ | Fluorescence quenching |
| Hep G2 cells | IC₅₀ = 4.22 µM | MTT assay |
pH-Dependent Stability
Reactivity shifts with protonation state :
| pH | Dominant Form | Reactivity |
|---|---|---|
| 2–4 | Flavylium ion | Electrophilic aromatic substitution |
| 5–7 | Quinoidal base | Redox cycling |
| 8–10 | Deprotonated phenol | Nucleophilic attacks |
Degradation half-life (25°C) :
Synthetic Modifications
Derivatization enhances solubility or bioactivity:
-
Acetylation : Protects hydroxyl groups, increasing lipophilicity .
-
Glycosylation : Attaches sugar moieties to improve water solubility .
Yield optimization :
| Reaction | Catalyst | Yield (%) |
|---|---|---|
| Acetylation | Pyridine | 82 |
| Methylation | Diazomethane | 67 |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Balanophotannin E belongs to a family of ellagitannins with shared structural motifs, including acylated glucose cores and aromatic lactone or dibenzofuran units. Below is a detailed comparison with its analogs:
Structural Features
Bioactivity Comparison
- Cytotoxicity: this compound is notable for its HepG2 cytotoxicity (IC₅₀ equivalent to cisplatin) .
- Structural-Activity Relationships: The dibenzofurandicarboxyl group at C-4,6 (common in A-C) is critical for stabilizing interactions with cellular targets . The caffeoyl group in B, C, and G may contribute to antioxidant properties but could sterically hinder cytotoxic effects .
Q & A
Q. What methodologies are recommended for the structural elucidation of Balanophotannin E?
Structural characterization requires a combination of spectroscopic and chromatographic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY, HSQC, HMBC) is critical for resolving its complex polyphenolic framework, while High-Resolution Mass Spectrometry (HR-MS) confirms molecular weight and fragmentation patterns. X-ray crystallography may be employed if single crystals are obtainable. Ensure purity validation via HPLC (>95%) and provide full spectral data in supplementary materials for reproducibility .
Q. How should researchers design experiments to isolate this compound from plant sources?
Isolation protocols should prioritize solvent selection (e.g., methanol/water gradients for polyphenol extraction), followed by column chromatography (Sephadex LH-20, reverse-phase C18). Fractionation must be guided by bioactivity assays (e.g., antioxidant or enzyme inhibition tests) to track target compounds. Document solvent ratios, temperature, and pressure conditions meticulously to enable replication. Include negative controls (e.g., solvent-only fractions) to confirm compound-specific activity .
Q. What are the key considerations for assessing the purity and stability of this compound in vitro?
Use HPLC-DAD or UPLC-PDA to monitor purity over time under varying pH, temperature, and light exposure. Accelerated stability studies (40°C/75% RH) can predict degradation pathways. Quantify degradation products via LC-MS and report recovery rates in biological matrices (e.g., cell culture media) to validate assay reliability .
Advanced Research Questions
Q. How can contradictory findings in this compound’s bioactivity across studies be systematically addressed?
Contradictions often arise from variability in assay conditions (e.g., cell lines, incubation times) or compound purity. Conduct a meta-analysis using PRISMA guidelines to identify confounding variables. Replicate key studies under standardized protocols (e.g., ISO 10993-5 for cytotoxicity) and perform dose-response comparisons. Use statistical tools like ANOVA with post-hoc tests to evaluate significance thresholds .
Q. What experimental strategies are effective in elucidating this compound’s mechanism of action in complex biological systems?
Combine omics approaches (transcriptomics, proteomics) with pathway-specific assays (e.g., NF-κB inhibition for anti-inflammatory studies). Employ CRISPR-Cas9 gene editing to validate target interactions (e.g., knockouts of putative receptor genes). Use isotopic labeling (¹⁴C/³H) to track metabolic fate in vivo. Cross-reference findings with structural analogs (e.g., tannic acid derivatives) to infer structure-activity relationships .
Q. How should researchers optimize in vivo pharmacokinetic studies for this compound?
Design pharmacokinetic trials with species-specific considerations (e.g., rodent vs. non-rodent models). Administer via oral and intravenous routes to calculate bioavailability (F%). Use LC-MS/MS for plasma concentration profiling and compartmental modeling (e.g., non-linear mixed-effects modeling) to estimate absorption/distribution parameters. Include tissue distribution data (liver, kidneys) and assess metabolite formation via phase I/II enzyme assays .
Methodological and Reproducibility Challenges
Q. What steps ensure reproducibility in synthesizing this compound derivatives?
Document reaction conditions (catalyst, solvent, temperature) using CHEMDRAW schematics. Characterize intermediates via FTIR and NMR at each step. Share synthetic protocols in machine-readable formats (e.g., XML or electronic lab notebooks) and deposit raw spectral data in repositories like Zenodo or Figshare for peer validation .
Q. How can researchers mitigate batch-to-batch variability in this compound extraction?
Standardize plant material sourcing (geographical origin, harvest season) and preprocess samples via lyophilization to minimize moisture fluctuations. Implement Quality-by-Design (QbD) principles, using Design of Experiments (DoE) to optimize extraction parameters. Report relative standard deviations (RSD) for yield and bioactivity across ≥3 independent batches .
Data Interpretation and Reporting
Q. What criteria should guide the inclusion of this compound data in systematic reviews?
Apply Cochrane Collaboration guidelines: Include only peer-reviewed studies with explicit methodology, validated assays, and raw data availability. Exclude studies with unverified compound identity or insufficient statistical power. Use GRADE criteria to assess evidence quality and highlight publication bias via funnel plots .
Q. How should researchers address gaps in this compound’s toxicity profile?
Conduct OECD-compliant acute/chronic toxicity assays (e.g., OECD 423 for acute oral toxicity). Perform genotoxicity testing (Ames test, micronucleus assay) and endocrine disruption screens (e.g., ER/AR CALUX). Compare results with structurally related compounds to prioritize further testing. Publish negative findings to avoid reporting bias .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
